molecular formula C11H11N B167955 2-Ethylquinoline CAS No. 1613-34-9

2-Ethylquinoline

Cat. No.: B167955
CAS No.: 1613-34-9
M. Wt: 157.21 g/mol
InChI Key: XCIZVKSCLVSDHN-UHFFFAOYSA-N
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Description

2-Ethylquinoline is a quinoline derivative valued as a versatile building block in organic synthesis and scientific research. This compound serves as a key intermediate in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries . Its structure allows it to participate in various chemical reactions, facilitating the creation of novel compounds with potential bioactivity . In pharmaceutical research, quinoline derivatives are extensively investigated for their diverse biological activities. They are foundational structures in the synthesis of potential therapeutic agents, including antimalarial drugs, anticancer agents, and antifungal compounds . Recent studies highlight the promise of novel quinoline derivatives in combating fungal infections, showcasing their relevance in addressing multidrug resistance . Furthermore, in material science, this compound and its analogs are employed in the synthesis of dyes, food colorants, and pH indicators . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material with appropriate precautions, as related compounds can be harmful upon swallowing or skin contact .

Properties

IUPAC Name

2-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIZVKSCLVSDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167106
Record name Quinoline, 2-ethyl-
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-34-9
Record name Quinoline, 2-ethyl-
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Record name Quinoline, 2-ethyl-
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Record name 2-ethylquinoline
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Record name QUINOLINE, 2-ETHYL-
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Preparation Methods

One-Step Synthesis Using PtSn/γ-Al₂O₃

The PtSn/γ-Al₂O₃ catalytic system enables the direct conversion of nitrobenzene, ethanol, and water into 2-methylquinoline in a single reactor. This method integrates four key steps:

  • Nitrobenzene hydrogenation to aniline.

  • Ethanol dehydration to 2-butenal.

  • Michael addition of aniline and 2-butenal.

  • Cyclodehydrogenation to form the quinoline ring.

The catalyst’s bifunctional nature—Pt sites facilitate hydrogenation/dehydrogenation, while Sn promotes acid-catalyzed condensation—allows optimal activity at 220–250°C. Ethanol acts as both solvent and hydrogen donor, eliminating the need for external H₂ gas.

Table 1. Optimization of PtSn/γ-Al₂O₃ Catalyst Composition

Pt Loading (%)Sn Loading (%)Yield (%)
0.071.2145
1.526.0578
3.0612.182

Higher Sn loadings enhance Lewis acidity, improving aldol condensation efficiency, while excessive Pt (>3%) promotes over-hydrogenation.

Continuous Flow Synthesis with Ru–Fe/γ-Al₂O₃

A Ru–Fe/γ-Al₂O₃ catalyst enables continuous 2-methylquinoline production from nitroarenes and ethanol/water mixtures. Key advantages include:

  • Green solvent system : Ethanol/water (3:1 v/v) replaces toxic organic solvents.

  • Mild conditions : Reactions proceed at 180°C and 2 MPa without strong acids or oxidants.

  • Scalability : A fixed-bed reactor achieves 72% yield over 50 hours of operation.

Table 2. Substrate Scope for Continuous Synthesis

NitroareneProductYield (%)
Nitrobenzene2-Methylquinoline88
3-Nitrotoluene6-Methyl-2-methylquinoline76
4-Nitroanisole6-Methoxy-2-methylquinoline63

Electron-donating substituents (e.g., -OCH₃) reduce yields due to slower nitro group reduction.

Friedländer Condensation and Derivatives

Acylation of 2-Methylquinoline

Heating 2-methylquinoline with acyl chlorides (RCOCl) in the presence of AlCl₃ yields 2-ketomethylquinoline derivatives. For example:

\text{2-Methylquinoline} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃, 80°C}} \text{2-Acetylmethylquinoline} \quad (\text{85% yield})

AlCl₃ coordinates to the quinoline nitrogen, activating the methyl group for electrophilic substitution.

Skraup and Related Cyclization Methods

While largely supplanted by catalytic methods, traditional Skraup reactions remain useful for functionalized quinolines. For example, glycerol dehydration generates acrolein in situ, which condenses with aniline derivatives in H₂SO₄. However, these methods suffer from:

  • Corrosive conditions (concentrated H₂SO₄).

  • Limited substrate compatibility (heat-sensitive groups decompose).

  • Poor atom economy (stoichiometric nitrobenzene as oxidant).

Spectroscopic Characterization

NMR Analysis of Derivatives

2-Methylquinoline derivatives exhibit distinct spectral features:

  • ¹H NMR : Methyl groups resonate at δ 2.5–2.7 ppm (singlet). Methoxy substituents appear as singlets near δ 3.9 ppm.

  • ¹³C NMR : Quinoline ring carbons span δ 115–160 ppm, with carbonyl groups (e.g., ketones) at δ 165–175 ppm.

Environmental and Industrial Considerations

Modern methods prioritize sustainability:

  • Catalyst recyclability : PtSn/γ-Al₂O₃ retains >90% activity after five cycles.

  • Waste reduction : Continuous flow systems minimize solvent use.

  • Energy efficiency : Lower operating temperatures (180–250°C vs. 300°C in classical methods).

Chemical Reactions Analysis

Hydrogenation

Catalytic hydrogenation reduces the heteroaromatic ring:

  • Product : 2-Methyltetrahydroquinoline.

  • Conditions : H₂ gas with palladium or platinum catalysts.

  • Enantioselectivity : Achieved via chiral catalysts (e.g., Ru-BINAP complexes) .

Oxidation

Oxidation of the methyl group yields functionalized derivatives:

  • Aldehyde Formation : Iodine/TBHP system oxidizes C(sp³)–H to aldehyde groups (e.g., quinoline-2-carbaldehyde, 87% yield) .

  • Mechanism : Proceeds via radical intermediates (TEMPO-inhibited) and Kornblum-type oxidation pathways .

Condensation Reactions

Reacts with carbonyl-containing compounds:

  • With Benzaldehydes : Forms trans-β-(2-quinolyl)styrenes via:

    • Steps : Acetic anhydride-catalyzed addition → esterification → elimination.

    • Kinetics : Rate-determining addition step (ρ = +1.42 for electron-withdrawing substituents) .

  • With 3-Nitro-1,2-benzoquinones : Forms 1,3-tropolone derivatives via o-quinone ring expansion .

Cyclization and Functionalization

  • Quinoline Yellow Synthesis : Condensation with aryl amines or styrylanilines forms fused quinoline derivatives (e.g., 60–83% yields) .

  • Metal-Free Coupling : Iodine-catalyzed reactions with 2-styrylanilines yield functionalized quinolines (42–81% yields) .

Table 1: Oxidation of 2-Methylquinoline

SubstrateConditionsProductYield (%)
2-MethylquinolineI₂ (0.2 equiv), TBHPQuinoline-2-carbaldehyde87
2-MethylbenzothiazoleSame as aboveBenzothiazole-2-carbaldehyde85

Table 2: Condensation with 2-Styrylanilines

Styrylaniline SubstituentProduct Yield (%)
Electron-donating (MeO)60–83
Electron-withdrawing (Cl)42–81

Mechanistic Insights

  • Radical Pathways : TEMPO inhibition and iodine/TBHP synergy confirm radical intermediates in C–H oxidation .

  • Acid Catalysis : Acetic acid promotes enamine tautomerization, activating the methyl group for functionalization .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
2-Ethylquinoline and its derivatives have demonstrated significant antimicrobial properties. Research indicates that quinoline compounds exhibit antibacterial, antifungal, and antiviral activities. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

1.2 Anticancer Properties
Quinoline derivatives, including this compound, have been investigated for their anticancer effects. Various studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. A notable case study involved a series of synthesized quinolines that showed promising results against breast cancer cell lines, highlighting their potential as chemotherapeutic agents .

1.3 Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. Compounds within this class have been found to reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases such as arthritis and asthma .

Agrochemical Applications

2.1 Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Studies indicate that it can act as an effective insect repellent and pesticide, particularly against agricultural pests. Its application in formulations could enhance crop protection strategies while minimizing environmental impact .

2.2 Herbicidal Properties
The compound has also shown potential as a herbicide. Research indicates that specific formulations containing this compound can inhibit the growth of unwanted plant species without adversely affecting crops, thus supporting sustainable agricultural practices .

Material Science Applications

3.1 Synthesis of Functional Materials
In material science, this compound is utilized in synthesizing various functional materials, including polymers and coatings. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it suitable for applications in protective coatings and advanced materials .

3.2 Photovoltaic Applications
Recent studies have investigated the use of quinoline derivatives in organic photovoltaic devices. This compound has been explored as a potential electron donor material, contributing to improved efficiency in solar energy conversion systems .

Data Tables

Application AreaSpecific Use CaseResearch Findings
PharmaceuticalsAntimicrobial agentsEffective against multiple bacterial strains
Anticancer agentsInduces apoptosis in cancer cells
Anti-inflammatory drugsReduces inflammation in animal models
AgrochemicalsPesticidesEffective insect repellent against agricultural pests
HerbicidesInhibits growth of unwanted plants
Material ScienceFunctional materialsEnhances mechanical properties in polymers
PhotovoltaicsPotential electron donor in solar cells

Case Studies

Case Study 1: Anticancer Activity of Quinoline Derivatives
A study published in Nature examined various quinoline derivatives' effects on breast cancer cell lines. The results indicated that compounds derived from this compound exhibited significant cytotoxicity, suggesting a pathway for developing new anticancer therapies.

Case Study 2: Pesticidal Efficacy
Research conducted on the efficacy of this compound as a pesticide demonstrated its effectiveness against common agricultural pests. Field trials showed a reduction in pest populations when applied at specified concentrations, supporting its potential use in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 2-Ethylquinoline and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, certain derivatives have been shown to selectively bind to the estrogen receptor β, influencing the development and function of reproductive tissues . The pathways involved typically include modulation of gene expression and inhibition of specific enzymatic activities.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Physical Properties

Key structural analogs of 2-ethylquinoline include substituent-varied quinolines such as 2-(2-hydroxyethyl)quinoline, 2-methylquinoline, and 2-sulfonylquinolines. Physical properties are compared below:

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
This compound 157.22 Not reported Ethyl group at C2
2-(2-Hydroxyethyl)quinoline 173.21 Not reported Hydroxyethyl group at C2
3-(2-Hydroxyethyl)-6-methyl-2-phenylmethylquinoline 277.36 129–130 Hydroxyethyl, methyl, phenyl
2-Quinolineacetic acid methyl ester 201.22 Not reported Esterified acetic acid at C2

Key Observations :

  • Bulkier substituents (e.g., phenylmethyl in ) increase molecular weight and melting points.
  • Polar groups (e.g., hydroxyethyl ) enhance hydrophilicity, influencing solubility and reactivity.

Critical Insight :

  • Ionic liquid-mediated synthesis of this compound outperforms conventional methods in efficiency and selectivity .

Biological Activity

2-Ethylquinoline (C₁₁H₁₁N) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its quinoline structure with an ethyl group at the second position. Its molecular formula is C₁₁H₁₁N, and it has a molecular weight of approximately 171.21 g/mol. The compound exhibits a melting point of around 21 °C and a boiling point of approximately 245 °C, making it a liquid at room temperature.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of quinoline compounds, including this compound, displayed effective antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 mg/mL against selected bacteria .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Anticancer Potential

The anticancer properties of quinoline derivatives have been widely studied, with findings suggesting that this compound may inhibit cancer cell proliferation. In vitro studies have indicated that quinoline compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

Antioxidant Activity

This compound has also been reported to possess antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using standard assays such as DPPH and ABTS, showing significant activity compared to control substances .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Quinoline derivatives can inhibit key enzymes involved in cellular processes, leading to reduced proliferation of pathogenic microbes and cancer cells.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death through the activation of caspases and other apoptotic factors .
  • Modulation of Signaling Pathways : Quinoline compounds may alter signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances explored the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of quinoline derivatives in human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylquinoline
Reactant of Route 2
Reactant of Route 2
2-Ethylquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.